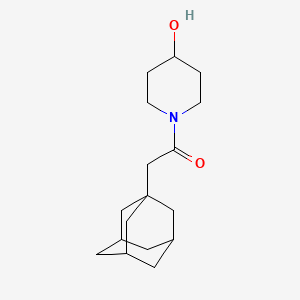

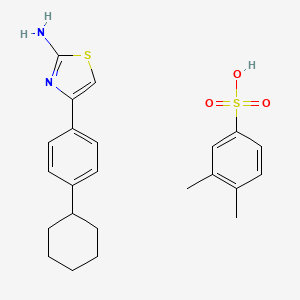

![molecular formula C11H20N2O2 B7501368 N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia, a condition of reduced oxygen levels in cells. DMOG is a potent inhibitor of prolyl hydroxylase enzymes, which are involved in the regulation of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in cellular adaptation to low oxygen levels.

Scientific Research Applications

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has been extensively used in scientific research to study the effects of hypoxia on cellular processes. It has been shown to induce HIF-1α stabilization and activation, leading to the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival. N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has also been used to investigate the role of HIF-1α in cancer progression, inflammation, and ischemic diseases. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has been used as a tool to study the effects of hypoxia on stem cell differentiation and reprogramming.

Mechanism of Action

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide inhibits prolyl hydroxylase enzymes, which catalyze the hydroxylation of proline residues in HIF-1α. Hydroxylated HIF-1α is recognized by von Hippel-Lindau protein (pVHL), leading to its ubiquitination and proteasomal degradation. By inhibiting prolyl hydroxylase enzymes, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide prevents the hydroxylation of HIF-1α, leading to its stabilization and activation. Activated HIF-1α then translocates to the nucleus, where it binds to hypoxia response elements (HREs) in the promoter regions of target genes, leading to their upregulation.

Biochemical and Physiological Effects:

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has been shown to induce a variety of biochemical and physiological effects in cells. It has been shown to upregulate the expression of genes involved in angiogenesis, including vascular endothelial growth factor (VEGF) and angiopoietin-2 (Ang-2). N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has also been shown to upregulate the expression of genes involved in glucose metabolism, including glucose transporter 1 (GLUT1) and hexokinase 2 (HK2). In addition, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has been shown to increase cell survival under hypoxic conditions by upregulating the expression of genes involved in anti-apoptotic pathways, such as Bcl-2 and Bcl-xL.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of prolyl hydroxylase enzymes, making it a useful tool for studying the effects of hypoxia on cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide has some limitations. It can be toxic to cells at high concentrations, and its effects on cellular processes may not fully mimic those of hypoxia. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide may have off-target effects on other enzymes and pathways, which could complicate data interpretation.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide. One area of interest is the development of more potent and specific inhibitors of prolyl hydroxylase enzymes, which could improve our understanding of the role of HIF in cellular processes. Another area of interest is the investigation of the effects of N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide on stem cell differentiation and reprogramming, which could have implications for regenerative medicine. Finally, the development of N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide-based therapies for ischemic diseases and cancer is an area of active research.

Synthesis Methods

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide can be synthesized by reacting N-methylcyclopentanecarboxamide with dimethylamine and ethyl oxalyl chloride in the presence of triethylamine. The reaction mixture is then refluxed in toluene, followed by purification using column chromatography to obtain pure N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide. The purity of N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide can be confirmed by NMR spectroscopy and mass spectrometry.

properties

IUPAC Name |

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-12(2)10(14)8-13(3)11(15)9-6-4-5-7-9/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHQPFLMOOKYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN(C)C(=O)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)

![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)

![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)

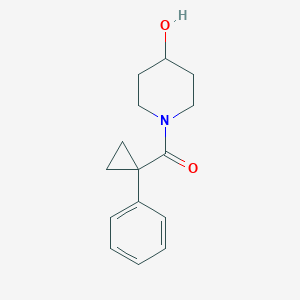

![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)